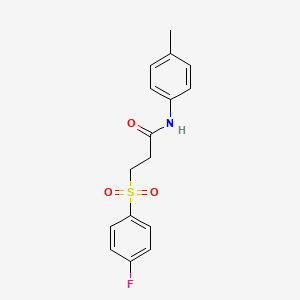

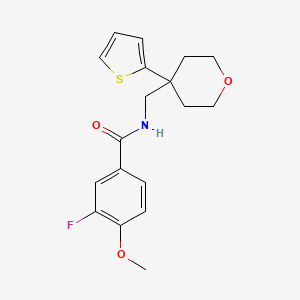

![molecular formula C17H20N4OS B2602128 N-(cyanomethyl)-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-propylbenzamide CAS No. 1258662-03-1](/img/structure/B2602128.png)

N-(cyanomethyl)-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-propylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

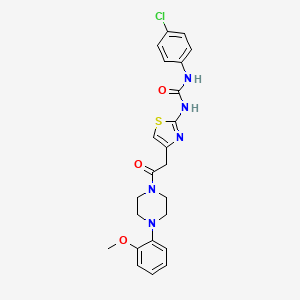

The structure of BIPM consists of a benzamide core with a cyanomethyl group, a sulfanyl group, and a propyl group attached to different positions. The molecular formula is C5H8N2O . The ligand forms a bidentate bonding mode for bis-benzimidazole, suggesting a tetrahedral geometry for the metal complex when coordinated with palladium (Pd) ions .

Chemical Reactions Analysis

The in vitro antiproliferative effect of BIPM and its Pd(II) complex was tested against various cancer cell lines, including MCF7, A549, Ehrlich ascites carcinoma (EAC), and Dalton’s lymphoma ascites (DLA) carcinoma cell lines. The Pd(II) complex exhibited excellent antiproliferative potency, particularly against the EAC cell line. The tumor inhibitory mechanism involves antiangiogenic effects and promotion of apoptosis, as verified by DNA condensation and FACS analysis. Additionally, the complex demonstrated strong π–π stacking interactions with DNA base pairs, further confirming its apoptotic characteristics .

作用機序

The antitumor effect of the Pd(II) complex is attributed to its antiangiogenic properties and ability to induce apoptosis. It interacts with DNA, leading to DNA condensation and promoting apoptosis. The complex’s inhibition ability against DNA was confirmed through molecular docking studies. Overall, the Pd(II) complex shows promise as a potential anticancer drug .

将来の方向性

: Selective synthesis of (1H-benzo [d]imidazol-2-yl) (phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine : Synthesis, characterization and tumor inhibitory activity of a novel Pd (ii) complex derived from methanethiol-bridged (2- ( (1H-benzo [d]imidazol-2-yl)methylthio)-1H-benzo [d]imidazol-6-yl) (phenyl)methanone

特性

IUPAC Name |

N-(cyanomethyl)-3-[(1-methylimidazol-2-yl)sulfanylmethyl]-N-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-3-9-21(10-7-18)16(22)15-6-4-5-14(12-15)13-23-17-19-8-11-20(17)2/h4-6,8,11-12H,3,9-10,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFJGWDJEZTVIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC#N)C(=O)C1=CC=CC(=C1)CSC2=NC=CN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

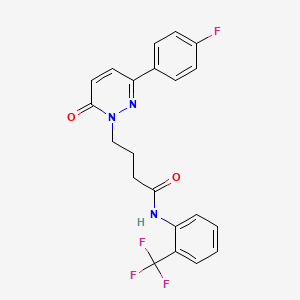

![2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2602046.png)

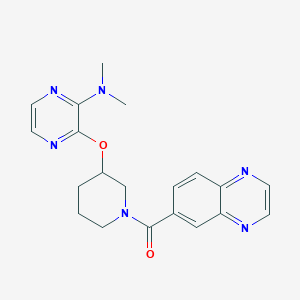

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2602048.png)

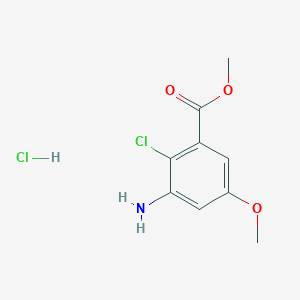

![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2602050.png)

![3-(3,5-Dimethylphenyl)-1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]propan-1-one](/img/structure/B2602058.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]urea](/img/structure/B2602061.png)